molecular formula C20H24N6O B2419442 4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034203-78-4

4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2419442
CAS No.: 2034203-78-4
M. Wt: 364.453
InChI Key: OEMBEJAELQCJND-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a combination of imidazole, pyrazole, piperidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with a piperidine derivative. The final step involves the formation of the benzamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The imidazole and pyrazole rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 4-((1H-Imidazol-1-yl)methyl)benzoic acid
  • 1,3-Bis(4′-carboxylatophenoxy)benzene
  • 3,5-Bis(1-imidazoly)pyridine

Comparison: Compared to these similar compounds, 4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to its combination of multiple heterocyclic rings and the benzamide moiety. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-15-12-19(24-23-15)26-9-6-18(7-10-26)22-20(27)17-4-2-16(3-5-17)13-25-11-8-21-14-25/h2-5,8,11-12,14,18H,6-7,9-10,13H2,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMBEJAELQCJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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